tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO2S and a molecular weight of 279.4 g/mol . This compound is characterized by the presence of a tert-butyl group, a phenylsulfanyl group, and a pyrrolidine ring, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and phenylsulfanyl reagents. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: The tert-butyl and phenylsulfanyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate include:
- tert-Butyl 3-(phenylthio)pyrrolidine-1-carboxylate
- tert-Butyl 3-(phenylsulfinyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(phenylsulfonyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylsulfanyl group allows for unique redox properties, while the tert-butyl group provides steric hindrance that can influence the compound’s interactions with other molecules .
Properties
IUPAC Name |
tert-butyl 3-phenylsulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-15(2,3)18-14(17)16-10-9-13(11-16)19-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROAEOCNJFJPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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